8-Hexadecanone

Description

Contextualization of Long-Chain Aliphatic Ketones in Contemporary Chemical Research

Long-chain aliphatic ketones, a class of organic compounds characterized by a lengthy carbon chain and a ketone functional group, are increasingly recognized for their versatile roles in modern chemical research. Historically overshadowed by more complex molecules, their importance is now being appreciated in various fields. They are key structural motifs in numerous natural products and pharmaceuticals. nih.gov Furthermore, these ketones serve as crucial intermediates in the synthesis of a wide array of organic compounds. In the pursuit of sustainable energy solutions, long-chain ketones are being investigated as precursors to biofuels, as their hydrogenation can yield long-chain alkanes suitable for blending into jet and diesel fuels. mdpi.com The development of efficient catalytic methods to synthesize these ketones is a vibrant area of research, focusing on atom economy and the use of renewable feedstocks. mdpi.commdpi.com

Overview of Foundational and Emerging Research Paradigms for 8-Hexadecanone

This compound, with its symmetrical structure, serves as a model compound for studying the properties and reactions of long-chain ketones. Foundational research has primarily focused on its synthesis and basic chemical reactivity. vulcanchem.com Emerging research is now exploring its potential in more specialized applications. For instance, its role as a mild, waxy odorant makes it a valuable intermediate in the fragrance industry, where it can act as a fixative to prolong the scent of more volatile compounds. vulcanchem.com More recent and novel research has identified 2-hexadecanone (B131148), an isomer of this compound, as a metabolite in the biodegradation of polyethylene (B3416737) by the bacterium Kosakonia cowanii, suggesting a potential role for such ketones in bioremediation strategies. nih.govjmb.or.kr The study of long-chain ketones, including this compound, as potential semiochemicals—chemicals that convey information between organisms—is another burgeoning area of investigation. researchgate.netnih.govresearchgate.net

Structure

3D Structure

Propriétés

Numéro CAS |

18277-02-6 |

|---|---|

Formule moléculaire |

C16H32O |

Poids moléculaire |

240.42 g/mol |

Nom IUPAC |

hexadecan-8-one |

InChI |

InChI=1S/C16H32O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3 |

Clé InChI |

ALUNYBONRLSEIF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(=O)CCCCCCC |

Origine du produit |

United States |

Chemical and Physical Properties of 8 Hexadecanone

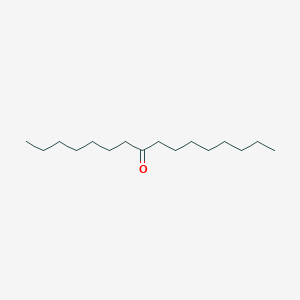

The molecular structure of 8-hexadecanone consists of a 16-carbon aliphatic chain with a carbonyl group located at the eighth carbon atom. vulcanchem.com This positioning distinguishes it from its isomers, such as 2-hexadecanone (B131148) or 7-hexadecanone. vulcanchem.com The long, nonpolar hydrocarbon chain dictates its physical properties, leading to low solubility in water and a high boiling point due to significant London dispersion forces. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂O |

| Molecular Weight | 240.42 g/mol |

| CAS Number | 18277-02-6 |

| Appearance | White to off-white solid |

| Melting Point | 32-34 °C |

| Boiling Point | 307.81 °C (estimated) |

| Density | 0.82 g/cm³ (at 20 °C) |

| Water Solubility | Insoluble |

This table is interactive. You can sort and filter the data.

Spectroscopic analysis is crucial for the identification of this compound. In infrared (IR) spectroscopy, it exhibits a characteristic strong absorption band for the carbonyl (C=O) stretch. In ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the carbonyl carbon appears at a distinctive chemical shift. Mass spectrometry typically shows fragmentation patterns resulting from cleavage adjacent to the carbonyl group.

Chemically, this compound undergoes reactions typical of ketones. The carbonyl group is susceptible to nucleophilic addition. For example, it can be reduced to the corresponding secondary alcohol, 8-hexadecanol, using reducing agents like lithium aluminum hydride. vulcanchem.com

Biosynthetic Pathways and Natural Occurrence of Hexadecanones

Enzymatic Biosynthesis of Hexadecanones in Biological Systems

The formation of hexadecanones in biological systems is primarily a result of microbial metabolism, specifically through the oxidation of long-chain alkanes like n-hexadecane.

Microorganisms have developed several pathways to metabolize n-alkanes, which can lead to the production of ketones such as hexadecanones. The primary mechanism is the subterminal oxidation pathway, which contrasts with the more common terminal oxidation that produces primary alcohols and fatty acids. mdpi.comkyoto-u.ac.jp

In subterminal oxidation, the hydroxylation occurs at a carbon atom other than the terminal one. For an alkane like n-hexadecane, this results in the formation of a secondary alcohol (e.g., 2-hexadecanol, 3-hexadecanol, etc.). This secondary alcohol is then further oxidized by an alcohol dehydrogenase to yield the corresponding ketone, such as 2-hexadecanone (B131148) or, in the case of oxidation at the C-8 position, 8-hexadecanone. mdpi.comkyoto-u.ac.jp This pathway has been observed in various bacteria and some yeast species. For instance, the achlorophyllous alga Prototheca zopfii has been shown to degrade n-hexadecane via subterminal oxidation, producing 5-hexadecanone (B1596114) and 5-hexadecanol. kyoto-u.ac.jp

Another relevant pathway involves the expression of specific genes from cyanobacteria, such as Synechococcus elongatus, in other organisms like Escherichia coli. While primarily aimed at producing alkanes, this biosynthetic pathway can also yield oxidized products. bakerlab.org

Several key enzymes are responsible for the biogenesis of hexadecanones from alkanes. The initial and most critical step is catalyzed by alkane hydroxylases.

Alkane Hydroxylases : This group of enzymes introduces a hydroxyl group onto the alkane chain. Different families of these enzymes determine where the oxidation occurs.

Cytochrome P450 (CYP) family : These are versatile enzymes found in many organisms that can hydroxylate alkanes at terminal or subterminal positions. mdpi.com

AlkB and related non-heme iron monooxygenases : These are integral membrane proteins that are also capable of hydroxylating alkanes. mdpi.com

Flavoprotein alkane hydroxylases (e.g., LadA) : These enzymes can oxidize long-chain n-alkanes (C15 to C36). mdpi.com

Alcohol Dehydrogenases (ADHs) : Following the initial hydroxylation that forms a secondary alcohol, an ADH catalyzes the oxidation of this alcohol to a ketone. mdpi.comkyoto-u.ac.jp

Baeyer–Villiger Monooxygenases (BVMOs) : In some pathways, after the formation of a ketone like 2-hexadecanone, a BVMO can catalyze its conversion into an ester (e.g., tetradecyl acetate). This ester is then hydrolyzed by an esterase to an alcohol, which can enter other metabolic pathways. mdpi.com

The table below summarizes the key enzymes and their roles in the formation of ketones from alkanes.

| Enzyme Class | Specific Example(s) | Function in Hexadecanone Biogenesis |

| Alkane Hydroxylase | Cytochrome P450, AlkB, LadA | Catalyzes the initial hydroxylation of n-hexadecane to form a secondary alcohol (e.g., 8-hexadecanol). mdpi.com |

| Alcohol Dehydrogenase | --- | Oxidizes the secondary alcohol intermediate to the corresponding ketone (this compound). mdpi.comkyoto-u.ac.jp |

| Baeyer-Villiger Monooxygenase | --- | Can further metabolize the resulting ketone into an ester for subsequent breakdown. mdpi.com |

Biotransformation and Biodegradation Mechanisms of Hexadecanones

Hexadecanones, once formed, can be further transformed and degraded by microbial communities in both anaerobic and aerobic environments. Biotransformation refers to the metabolic conversion of compounds by organisms. mdpi.commhmedical.com

Under anaerobic conditions (in the absence of oxygen), the degradation of long-chain ketones is carried out by specialized microbial consortia, which are communities of different microbial species that work together. mdpi.comnih.govresearchgate.net Sulfate-reducing bacteria are particularly important in these environments. asm.orgfrontiersin.org

In the presence of oxygen, aerobic bioremediation is an effective process for breaking down hydrocarbons and their oxygenated derivatives like hexadecanones. clu-in.orgnih.gov Many bacteria, including species of Pseudomonas, Bacillus, and Rhodococcus, are known to degrade complex organic compounds aerobically. nih.govgavinpublishers.com

Studies on the degradation of n-hexadecane by Pseudomonas aeruginosa show that the initial aerobic oxidation leads to the formation of oxygenated metabolites. nih.govuakron.edu While these studies primarily focus on the conversion of the alkane to fatty acids via terminal oxidation, the same organisms often possess the enzymatic machinery to process ketones formed through subterminal oxidation. The metabolites from hexadecanone degradation would likely enter central metabolic pathways, such as the beta-oxidation pathway for fatty acids, ultimately being converted to carbon dioxide, water, and biomass. mdpi.comgavinpublishers.com

The table below lists microorganisms involved in the degradation of alkanes and related ketones.

| Microorganism / Consortium | Condition | Role in Degradation |

| Pseudomonas aeruginosa | Aerobic & Microaerobic | Degrades n-hexadecane and its oxygenated metabolites. nih.govuakron.edu |

| Sulfate-reducing bacterium (Strain Hxd3) | Anaerobic | Transforms n-hexadecane and can degrade 2-hexadecanone. asm.org |

| Prototheca zopfii | Aerobic | Degrades n-hexadecane to produce 5-hexadecanone. kyoto-u.ac.jp |

| Microbial Consortia | Aerobic/Anaerobic | Work synergistically to break down complex pollutants, including hydrocarbons and ketones. mdpi.comnih.gov |

Ecological Roles and Natural Distribution of Hexadecanones

Hexadecanones, including this compound, are found in various natural contexts, although they are typically not as abundant as other lipids like fatty acids or primary alcohols.

Their presence is often linked to the microbial breakdown of plant or fossil-derived organic matter. For instance, 2-hexadecanone has been identified as a compound in the organic solvent extracts of coal, suggesting its formation from the long-chain alkanes present in the original biomass. uq.edu.au

In the plant kingdom, hexadecanone has been listed as a volatile compound identified in studies of agarwood from Aquilaria malaccensis, where complex secondary metabolites are produced in response to stress or infection. ump.edu.my In some microbial processes, methyl ketones like 2-hexadecanone are produced via the decarboxylation of β-keto acids, which are intermediates in fatty acid catabolism. acs.org

Beyond a role as a metabolic intermediate, specific ecological functions are not widely documented for this compound itself. However, long-chain ketones can be part of the complex chemical profiles of organisms, potentially contributing to chemical signaling or defense, though this is less studied than for other compound classes like pheromones or terpenes. In laboratory and field research, hexadecanone is sometimes used as an internal standard for the analysis of lipids due to its stability and distinct chromatographic properties. int-res.com

Hexadecanones as Chemical Signals in Inter-Species Communication

Chemical signals, known as semiochemicals, are fundamental to communication between organisms. wikipedia.orgsemiochemical.com These message-bearing volatile compounds can be classified based on whether the interaction is between members of the same species (intraspecific) or different species (interspecific). wikipedia.org Interspecific chemical signals play crucial roles in a variety of ecological interactions. wikipedia.org

Research has identified certain hexadecanones as potential semiochemicals in birds. A study on the chemical composition of uropygial gland volatiles in two waxwing species, Bombycilla garrulus and Bombycilla japonica, revealed the presence of this compound. oup.com This compound was noted to be one of the chemicals that differed in concentration between the two species, suggesting it may function as a chemical signal that facilitates species recognition. oup.com The intermediate molecular weight and volatility of this compound make it a suitable candidate for such a signaling role. oup.com

Table 1: this compound in Avian Chemical Signaling

| Species | Chemical Compound | Potential Function |

|---|---|---|

| Bombycilla garrulus (Bohemian Waxwing) | This compound | Species Recognition oup.com |

Occurrence of Hexadecanones in Natural Matrices and Environmental Compartments

Hexadecanones are distributed across various natural and anthropogenic environmental compartments. While the natural occurrence of this compound is not as widely documented as other isomers, various forms of hexadecanone have been identified in diverse matrices.

In microbiological contexts, hexadecanones can be products of biodegradation. For instance, 2-hexadecanone has been identified as a key metabolite produced by the bacterium Kosakonia cowanii when utilizing polyethylene (B3416737) as a carbon source. jmb.or.krnih.gov This finding points to the role of microbial action in the formation of ketones from synthetic polymers in the environment.

Other hexadecanone isomers are found in a range of natural products. 2-Hexadecanone has been reported in organisms such as Humulus lupulus (hops) and Aster scaber. nih.gov 3-Hexadecanone is a component of the essential oils of plants like Cochlospermum tinctorium and Dioscorea communis. naturalproducts.net Furthermore, 4-hexadecanone (B3188021) has been identified in Capillipedium parviflorum. naturalproducts.net

Hexadecanones are also present in environmental compartments as a result of human activities. Notably, hexadecanoic acid, a related compound, is a known component of fine particulate organic matter emitted from Chinese cooking. acs.org The analysis of organic aerosols has led to the development of methods for quantifying various functional groups, including the ketone group present in compounds like 3-hexadecanone, which is used as a standard in such studies. researchgate.net

Table 2: Documented Occurrence of Hexadecanone Isomers

| Compound | Matrix/Source | Context |

|---|---|---|

| 2-Hexadecanone | Kosakonia cowanii | Metabolite from polyethylene biodegradation jmb.or.krnih.gov |

| 2-Hexadecanone | Humulus lupulus (Hops) | Natural product nih.gov |

| 2-Hexadecanone | Aster scaber | Natural product nih.gov |

| 3-Hexadecanone | Cochlospermum tinctorium | Essential oil component naturalproducts.net |

| 3-Hexadecanone | Dioscorea communis | Essential oil component |

| 4-Hexadecanone | Capillipedium parviflorum | Natural product naturalproducts.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Hexadecanone |

| 3-Hexadecanone |

| 4-Hexadecanone |

| This compound |

Advanced Analytical and Spectroscopic Characterization of 8 Hexadecanone

Chromatographic and Hyphenated Techniques for Hexadecanone Analysis

Chromatography, particularly when coupled with mass spectrometry, provides the powerful separation and detection capabilities required for analyzing long-chain ketones like 8-hexadecanone.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including this compound. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. For long-chain ketones, the elution order on a standard non-polar column generally follows the boiling point. sigmaaldrich.com

Upon elution from the GC column, molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.

The fragmentation of aliphatic ketones is highly predictable and provides key structural information. jove.com The primary fragmentation mechanisms include:

α-Cleavage: This is a dominant fragmentation pathway for ketones where the bond adjacent to the carbonyl group breaks. jove.commiamioh.edu For this compound (CH₃(CH₂)₆C(=O)(CH₂)₇CH₃), α-cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions. Cleavage between C7 and C8 would yield a fragment from the loss of a heptyl radical (C₇H₁₅•), while cleavage between C8 and C9 would result in the loss of an octyl radical (C₈H₁₇•).

McLafferty Rearrangement: This rearrangement can occur if a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) is present. jove.com The process involves a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a characteristic radical cation. For this compound, this can produce a distinct peak in the mass spectrum. jove.commiamioh.edu

GC-MS analysis of long-chain ketones has been successfully applied to identify these compounds in complex mixtures, such as coral extracts and products of fatty acid oxidation. gcms.czscirp.org

Liquid chromatography (LC) offers a complementary separation technique to GC, particularly for compounds that are thermally unstable or have low volatility. However, the direct analysis of ketones by LC coupled with electrospray ionization mass spectrometry (LC/ESI-MS) can be challenging due to their poor ionization properties. rsc.orgddtjournal.com

To overcome this limitation, chemical derivatization is frequently employed. This strategy involves reacting the carbonyl group of the ketone with a specific reagent to form a derivative that is more easily ionized. rsc.org A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form DNPH-hydrazones. researchgate.net These derivatives are readily ionizable and can be detected with high sensitivity using techniques like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in tandem with mass spectrometry (MS/MS). ddtjournal.comresearchgate.net The derivatization not only improves ionization efficiency but also generates specific product ions upon collision-induced dissociation (CID), which allows for highly selective and sensitive detection. ddtjournal.com

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its derivatives, further confirming its identity.

The separation of positional isomers of hexadecanone (e.g., 2-hexadecanone (B131148), 3-hexadecanone, this compound) is a significant analytical challenge due to their similar physicochemical properties. Effective separation is critical for accurate identification and quantification.

In gas chromatography, the choice of the stationary phase is paramount. While standard non-polar columns separate based on boiling point, more specialized columns are needed for isomer resolution. Highly polar stationary phases, such as those containing biscyanopropyl groups, are designed for the detailed separation of geometric and positional isomers of similar compounds like fatty acid methyl esters (FAMEs) and can be applied to hexadecanone isomers. sigmaaldrich.com Furthermore, liquid crystalline stationary phases have demonstrated unique selectivity and are exceptionally effective for separating positional isomers, even those with functional groups located centrally within a long carbon chain. vurup.sk

Optimization of GC parameters such as the temperature program, carrier gas flow rate, and column length is also crucial. Slower temperature ramps and longer columns can enhance the resolution between closely eluting isomers. vurup.sk For LC, optimization involves adjusting the mobile phase composition (gradient elution), choice of column (e.g., C18, phenyl-hexyl), and flow rate to maximize the separation of the derivatized isomers.

Molecular Spectroscopy for Structural Elucidation and Quantitative Analysis of this compound

Molecular spectroscopy provides detailed information about the chemical bonds and the arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹³C NMR spectrum is particularly informative. Due to the molecule's symmetry around the carbonyl group, carbons equidistant from the center will have similar, though not identical, chemical shifts. The most distinct signal is that of the carbonyl carbon (C=O), which appears far downfield. libretexts.orgoregonstate.edu The carbons directly attached to the carbonyl (α-carbons) are also shifted downfield compared to other methylene (B1212753) carbons in the chain. oregonstate.edu

The ¹H NMR spectrum shows signals for the different types of protons. The protons on the α-carbons (at C7 and C9) are the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the adjacent carbonyl group. The other methylene protons along the chains appear as a complex multiplet, while the terminal methyl groups (at C1 and C16) appear as a triplet at the most upfield position.

A complete structural assignment can be achieved using two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between directly bonded and long-range coupled protons and carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position(s) | Carbon Type | Predicted ¹³C Shift (ppm) | Proton Type | Predicted ¹H Shift (ppm) | Multiplicity |

| C8 | C=O | 205 - 220 libretexts.org | - | - | - |

| C7, C9 | α-CH₂ | 40 - 55 oregonstate.edu | α-H | 2.2 - 2.4 | Triplet (t) |

| C6, C10 | β-CH₂ | 25 - 35 | β-H | 1.5 - 1.7 | Multiplet (m) |

| C2-C5, C11-C14 | -(CH₂)ₙ- | 20 - 30 | -(CH₂)ₙ- | 1.2 - 1.4 | Multiplet (m) |

| C1, C16 | CH₃ | 10 - 15 libretexts.org | CH₃ | 0.8 - 1.0 | Triplet (t) |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this peak typically appears in the region of 1710-1725 cm⁻¹. wpmucdn.comlibretexts.org The long aliphatic chains of the molecule give rise to C-H stretching vibrations, which are observed between 2850 and 3000 cm⁻¹, and C-H bending vibrations around 1470-1350 cm⁻¹. libretexts.org

Raman spectroscopy is a complementary technique. According to the rules of symmetry, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. libretexts.org The C=O stretching vibration in this compound is also Raman-active. mdpi.com The long hydrocarbon chains will also show characteristic bands in the Raman spectrum. The combined use of IR and Raman provides a more complete picture of the vibrational modes of the molecule. mdpi.com

UV-Visible Spectrophotometric Derivatization for Carbonyl Group Quantification in this compound

Direct quantification of saturated aliphatic ketones like this compound using UV-Visible (UV-Vis) spectrophotometry is often impractical. slideshare.net These molecules lack significant chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum, and thus they absorb weakly in this region. slideshare.netegyankosh.ac.in To overcome this limitation, chemical derivatization is employed. This process involves reacting the non-absorbing analyte with a derivatizing agent to create a new compound (a derivative) that has a strong absorbance at a specific wavelength. slideshare.net

For the quantification of the carbonyl group in this compound, 2,4-dinitrophenylhydrazine (DNPH) is a widely used and effective derivatizing agent. mt.comjst.go.jp The methodology is based on the reaction between the carbonyl group of the ketone and DNPH under acidic conditions. mt.com This condensation reaction results in the formation of a 2,4-dinitrophenylhydrazone, a compound that is highly conjugated and intensely colored. egyankosh.ac.injst.go.jp

The resulting hydrazone derivative exhibits strong absorbance in the UV-Vis region, making it suitable for spectrophotometric analysis. jst.go.jp When treated with an alkali solution, such as ethanolic potassium hydroxide, the hydrazone forms a stable, wine-colored anion. mt.com The intensity of this color, which can be measured at a specific wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the original ketone in the sample. egyankosh.ac.inmt.com This relationship forms the basis for a reliable and repeatable quantitative analysis of this compound, suitable for determining concentrations from parts-per-million (ppm) levels. mt.com

Table 1: Derivatization Reaction for this compound Quantification

| Parameter | Description |

| Analyte | This compound (C₁₆H₃₂O) |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Reaction | Condensation reaction between the carbonyl group of this compound and the hydrazine (B178648) group of DNPH. |

| Product | This compound 2,4-dinitrophenylhydrazone |

| Detection Principle | The formed hydrazone is treated with a base (e.g., Potassium Hydroxide) to produce a colored solution. mt.com |

| Analytical Technique | UV-Visible Spectrophotometry |

| Wavelength of Measurement (λmax) | Typically in the visible range (e.g., ~480 nm for similar ketones). egyankosh.ac.in |

Development and Validation of Robust Analytical Methods for this compound Quantification

The accurate and reliable quantification of this compound requires the development and validation of robust analytical methods. jespublication.com Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose, ensuring results are accurate and precise. researchgate.neteuropa.eu For long-chain ketones like this compound, methods based on gas chromatography (GC) or high-performance liquid chromatography (HPLC) are common. tandfonline.comtandfonline.com

A typical analytical method involves sample extraction, cleanup, and chromatographic analysis. tandfonline.comtandfonline.com For instance, accelerated solvent extraction (ASE) can be used to efficiently extract the compound from complex matrices, followed by a cleanup step using silica-gel chromatography to isolate the ketone fraction from interfering substances. tandfonline.comtandfonline.com The final quantification is often performed using GC coupled with a flame ionization detector (GC-FID) for quantitation and a mass selective detector (GC-MSD) for confirmation of identity. tandfonline.com

The validation of such a method is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and assesses several key performance characteristics. europa.eudemarcheiso17025.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. europa.eu This is typically demonstrated by analyzing blank samples and spiked samples to show that there are no interfering peaks at the retention time of this compound. europa.eu

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. scioninstruments.com This is assessed by analyzing a series of standards over a specified concentration range. scioninstruments.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For an assay, this is typically 80% to 120% of the target concentration. europa.eu

Table 2: Linearity and Range Validation Parameters Data below is illustrative and based on typical method validation results for long-chain ketones.

| Parameter | Acceptance Criteria | Typical Result |

| Range | 80 - 120% of test concentration europa.eu | Established |

| Number of Concentrations | Minimum of 5 scioninstruments.com | 6 |

| Correlation Coefficient (r²) | ≥ 0.99 demarcheiso17025.com | > 0.999 |

| Y-intercept | ≤ 2% of target concentration response demarcheiso17025.com | Passes |

Precision: Precision measures the degree of scatter between a series of measurements from the same sample. europa.eu It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment. europa.eu

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu Precision is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. scioninstruments.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com For long-chain ketones analyzed by GC-FID, instrumental detection limits have been reported to be less than 0.24 ng/µL. tandfonline.comtandfonline.com Methods involving derivatization and HPLC have achieved detection limits for the carbonyl functional group of approximately 0.003 nmole. tandfonline.comtandfonline.com

Table 3: Summary of Analytical Method Validation Parameters

| Validation Characteristic | Purpose |

| Specificity | To ensure the signal is from the analyte of interest only. europa.eu |

| Linearity | To confirm a proportional relationship between signal and concentration. scioninstruments.com |

| Range | To define the concentration limits for which the method is valid. europa.eu |

| Accuracy | To determine how close the measured value is to the true value. europa.eu |

| Precision | To assess the random error and reproducibility of the method. europa.eu |

| Limit of Detection (LOD) | To establish the lowest concentration the method can detect. scioninstruments.com |

| Limit of Quantitation (LOQ) | To establish the lowest concentration the method can accurately measure. scioninstruments.com |

Computational and Theoretical Investigations of 8 Hexadecanone

Quantum Chemical Calculations of 8-Hexadecanone

Quantum chemical calculations, which solve approximations of the Schrödinger equation, offer deep insights into the electronic nature of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique lens through which to study this compound.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost by calculating the electronic structure based on the electron density rather than the complex many-electron wavefunction. ub.eduplos.org For this compound, DFT studies focus on how the electron density is distributed across the molecule and how this distribution governs its chemical reactivity.

The primary feature of this compound's electronic structure is the polar carbonyl group (C=O), where the oxygen atom has a significantly higher electron density than the carbonyl carbon. DFT calculations can quantify this charge separation by calculating the molecular electrostatic potential (MEP). The MEP map visually identifies electron-rich regions (typically colored red), susceptible to electrophilic attack, and electron-poor regions (colored blue), prone to nucleophilic attack. mdpi.com In this compound, the most negative potential is localized on the carbonyl oxygen, while the carbonyl carbon is a site of positive potential, marking it as the primary center for nucleophilic reactions.

Reactivity can be further analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized on the oxygen atom's lone pairs, while the LUMO is centered on the π* antibonding orbital of the C=O bond. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of its reactivity towards various reagents.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents typical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values may vary based on the specific functional and basis set used.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity under normal conditions. |

| Dipole Moment | 2.8 Debye | Quantifies the polarity of the molecule, arising primarily from the C=O bond. Influences intermolecular interactions. |

| Charge on Carbonyl O | -0.55 e | Shows significant negative charge localization, making it a primary site for interaction with electrophiles or hydrogen bond donors. |

| Charge on Carbonyl C | +0.60 e | Shows significant positive charge, confirming it as the primary site for nucleophilic attack. |

Ab Initio Methods for Spectroscopic Property Prediction of this compound

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. acs.orgnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate predictions, especially for spectroscopic properties. acs.orgacs.org

For this compound, ab initio calculations are invaluable for predicting its vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a harmonic frequency analysis can be performed. This yields the vibrational modes of the molecule and their corresponding frequencies and intensities. uchile.cl The most characteristic vibration in this compound is the strong C=O stretching mode, which typically appears around 1715-1720 cm⁻¹ in the infrared spectrum. vulcanchem.com Ab initio calculations can predict this frequency with high accuracy, as well as other key vibrations like C-H stretching, bending, and rocking modes of the long alkyl chains. Comparing the calculated spectrum with experimental data serves as a powerful tool for structural confirmation. researchgate.net

Table 2: Illustrative Comparison of Calculated vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for this compound This table shows representative vibrational frequencies for key modes in this compound, as would be predicted by ab initio methods (e.g., MP2/aug-cc-pVDZ) and compared to standard experimental ranges for aliphatic ketones.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C=O Stretch | 1745 | 1705 - 1725 |

| Asymmetric CH₂ Stretch | 2928 | 2915 - 2935 |

| Symmetric CH₂ Stretch | 2855 | 2845 - 2865 |

| CH₂ Scissoring | 1467 | 1450 - 1470 |

| C-C-C Bending | 1120 | 1080 - 1150 |

Note: Calculated harmonic frequencies are often systematically higher than experimental (anharmonic) frequencies and are typically scaled by a correction factor (e.g., ~0.96) for better comparison.

Molecular Mechanics and Dynamics Simulations of this compound

While quantum mechanics is essential for describing electronic properties, it is too computationally expensive for studying the large-scale motions and interactions of a molecule as large and flexible as this compound over time. For this, molecular mechanics (MM) and molecular dynamics (MD) are the preferred tools.

Molecular mechanics (MM) treats molecules as collections of atoms connected by springs, governed by a set of classical potential energy functions known as a force field. openstax.org This approach is computationally fast, making it ideal for exploring the vast conformational space of flexible molecules like this compound. The long heptyl and octyl chains can rotate around their numerous C-C single bonds, leading to a multitude of possible three-dimensional shapes (conformers).

Conformational analysis aims to identify the low-energy structures on the potential energy surface. researchgate.net For this compound, the most stable conformer is expected to be a linear, extended zig-zag chain to minimize steric (van der Waals) strain. nih.gov However, many other "folded" or "bent" conformers exist that are only slightly higher in energy. koreascience.kr Computational methods can systematically search for these conformers and calculate their relative energies, providing an energy landscape that reveals which shapes are most populated at a given temperature.

Table 3: Illustrative Relative Energies of Hypothetical this compound Conformers This table provides a simplified representation of the type of data generated from a conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS-AA).

| Conformer Description | Relative Energy (kJ/mol) | Key Feature |

| Linear Extended | 0.0 (Global Minimum) | Minimizes steric repulsion between alkyl chain segments. |

| Single "Gauche" Bend | 3.5 | A single C-C-C-C dihedral angle is ~60° instead of 180°. |

| "U-Shaped" Fold | 12.0 | The two ends of the alkyl chains are brought closer together. |

| "Hairpin" Fold | 15.5 | A tight fold near the center of one of the alkyl chains. |

Intermolecular Interactions of this compound in Simulated Environments

Molecular dynamics (MD) simulations use molecular mechanics force fields to calculate the forces on each atom and then solve Newton's equations of motion to simulate how the atoms move over time. mdpi.comua.pt This allows for the study of this compound not just as an isolated molecule, but as part of a larger system, such as in a liquid state or within an aerosol particle. miami.edu

MD simulations are particularly useful for characterizing the intermolecular interactions that govern the bulk properties of this compound. The primary interactions are:

Van der Waals Forces: These are the dominant interactions, arising from transient fluctuations in electron density along the long, nonpolar alkyl chains. They are responsible for the cohesion of this compound molecules in a condensed phase.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding another molecule at a certain distance from a reference molecule. researchgate.net For example, the RDF between the carbonyl groups of two this compound molecules would show a distinct peak corresponding to the preferred distance for dipole-dipole alignment.

In Silico Modeling of this compound Reaction Mechanisms

In silico modeling is a powerful method for investigating the detailed pathways of chemical reactions. For this compound, this is particularly relevant for understanding its formation in the atmosphere. Studies have shown that this compound is a product of the atmospheric oxidation of long-chain alkanes like n-hexadecane. core.ac.ukescholarship.org

Computational modeling, typically using DFT, can map the entire potential energy surface of a reaction. acs.org This involves identifying all reactants, intermediates, transition states (the energy maxima between intermediates), and products. rsc.org For the formation of this compound from an 8-hexadecylperoxy radical (a key intermediate in alkane oxidation), a model would calculate the activation energies for competing pathways, such as isomerization and reaction with other atmospheric species. core.ac.ukuni-heidelberg.de This allows researchers to determine the most likely mechanism and the rate at which the reaction proceeds under different conditions.

Table 4: Illustrative In Silico Modeled Reaction Pathway for this compound Formation This table outlines a simplified, hypothetical reaction pathway for the atmospheric formation of this compound from a precursor radical, with energies that would be calculated using DFT.

| Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| 1 | 8-Hexadecylperoxy Radical + NO | 0.0 | Initial reactants in a specific atmospheric reaction channel. |

| TS1 | [Transition State] | +5.2 | Energy barrier for the formation of an alkoxy radical intermediate. |

| 2 | 8-Hexadecyloxy Radical + NO₂ | -15.7 | Formation of the key alkoxy radical intermediate. |

| TS2 | [Transition State] | -12.1 | Energy barrier for the subsequent reaction of the alkoxy radical with O₂. |

| 3 | This compound + HO₂ | -45.3 | Final products of the reaction pathway. |

Research Applications and Future Perspectives of 8 Hexadecanone

8-Hexadecanone as a Versatile Intermediate in Organic Synthesis

This compound, a long-chain aliphatic ketone, serves as a valuable and versatile intermediate in the field of organic synthesis. Its chemical structure, featuring a sixteen-carbon backbone with a carbonyl group at the eighth position, allows for a variety of chemical transformations, making it a useful building block for more complex molecules. The reactivity of the ketone functional group, combined with the long alkyl chain, imparts unique properties that can be exploited in the synthesis of a diverse range of organic compounds.

The structural framework of this compound makes it a potential precursor in the synthesis of various natural products, particularly those containing long aliphatic chains. One significant area of application is in the synthesis of insect pheromones. Many lepidopteran sex pheromones are long-chain unsaturated acetates, alcohols, or aldehydes. wikipedia.org The Wittig reaction, a well-established method for converting ketones to alkenes, can be employed to introduce a double bond at the carbonyl position of this compound. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This strategy offers a route to specific alkene isomers, which are often crucial for the biological activity of pheromones. For instance, the sex pheromone of the housefly, (Z)-9-tricosene, is synthesized via a Wittig reaction involving a long-chain phosphonium ylide and an aldehyde. jlu.edu.cnquickcompany.inresearchgate.net While not a direct precursor in this specific synthesis, this compound could theoretically be utilized in similar Wittig-type couplings to generate other long-chain insect pheromones.

Furthermore, the macrocyclic ketone muscone, a key component of deer musk used in perfumery, highlights the importance of long-chain ketones in the synthesis of valuable natural products. wikipedia.org While existing syntheses of muscone may not directly involve this compound, the structural similarity suggests that this compound could serve as a starting material for the synthesis of muscone analogues or other macrocyclic compounds with desirable fragrance properties. nih.govresearchgate.netacs.org The synthesis of such complex molecules often involves multiple steps, and the availability of a versatile intermediate like this compound can significantly streamline the synthetic route.

The long aliphatic chain of this compound makes it an attractive building block for the synthesis of specialty chemicals with applications in materials science. One promising area is the development of novel surfactants. Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer, exhibit superior performance compared to conventional monomeric surfactants. researcher.lifetaylorfrancis.com Long-chain ketones can be converted into gemini surfactants, suggesting a potential application for this compound in this field. mdpi.comnih.govresearchgate.net The synthesis of such surfactants could involve the derivatization of the ketone functionality to introduce hydrophilic head groups.

In the realm of materials science, long-chain aliphatic molecules are known to be components of thermotropic liquid crystals. dakenchem.commdpi.com These materials exhibit liquid crystalline properties over a specific temperature range. The incorporation of long alkyl chains influences the molecular packing and, consequently, the liquid crystalline behavior. rit.edunih.gov While specific research on the use of this compound in liquid crystal synthesis is not widely documented, its structure suggests it could be a valuable synthon for creating novel liquid crystalline materials with tailored properties.

| Potential Application | Relevant Chemical Transformation | Potential Product Class |

| Insect Pheromone Synthesis | Wittig Reaction | Long-chain Alkenes |

| Fragrance Compound Synthesis | Macrocyclization Reactions | Macrocyclic Ketones |

| Surfactant Development | Derivatization of Ketone | Gemini Surfactants |

| Liquid Crystal Formulation | Incorporation into Mesogenic Cores | Thermotropic Liquid Crystals |

This compound in the Establishment of Analytical Standards and Reference Materials

In analytical chemistry, the availability of high-purity reference materials is crucial for the validation of analytical methods and for ensuring the quality and comparability of measurement results. nih.govmdpi.comnih.govnih.gov this compound, with its well-defined chemical structure and properties, has the potential to serve as an analytical standard or certified reference material (CRM) in various applications.

As a standard, this compound could be used for the calibration of analytical instruments and the validation of methods for the analysis of long-chain ketones and related fatty acid metabolites. libretexts.org In food analysis, for instance, it could be used as a reference compound for the quantification of ketones that may be present as flavor components or as products of lipid oxidation. Similarly, in environmental monitoring, this compound could be employed as a standard for the detection and quantification of long-chain aliphatic compounds in soil and water samples. env.go.jprssl.com

The use of this compound as a reference material would also be valuable in proficiency testing schemes. ashp.org These inter-laboratory comparison studies are essential for assessing the performance of analytical laboratories and ensuring the reliability of their results. By providing a well-characterized material like this compound, the organizers of proficiency tests can accurately evaluate the analytical capabilities of participating laboratories.

Emerging Research Directions and Methodological Advancements for this compound Studies

Future research on this compound is likely to focus on the development of more efficient and sustainable synthetic methods, as well as on the exploration of its potential in biocatalysis and computational chemistry.

The enzymatic synthesis of this compound and its derivatives represents a promising green alternative to traditional chemical methods. Lipases, for example, are known to catalyze a variety of reactions, including the synthesis of esters from ketones. nih.govmdpi.comresearchgate.netnih.gov The biocatalytic reduction of this compound to the corresponding alcohol, 8-hexadecanol, is another area of interest, as this alcohol may also have applications in the fragrance and specialty chemical industries. The biotransformation of this compound by microorganisms could also lead to the production of novel and valuable compounds. mdpi.com

Computational chemistry offers powerful tools for investigating the properties and reactivity of this compound at a molecular level. researchgate.net Density Functional Theory (DFT) studies can be employed to perform conformational analysis and to predict the reactivity of the molecule in various chemical reactions. researchgate.net Such theoretical studies can provide valuable insights that can guide the design of new synthetic routes and the development of novel applications for this compound.

| Research Direction | Methodological Advancement | Potential Outcome |

| Green Synthesis | Biocatalysis with Lipases | Environmentally friendly production of this compound and derivatives |

| Biotransformation | Microbial Fermentation | Novel long-chain compounds with potential applications |

| Molecular Modeling | Density Functional Theory (DFT) | Understanding of reactivity and conformational preferences |

| Analytical Method Development | High-Resolution Mass Spectrometry | Sensitive and specific detection in complex matrices |

Q & A

Basic: What established synthetic routes are available for 8-Hexadecanone, and how can researchers optimize reaction yields?

Methodological Answer:

The synthesis of this compound typically involves ketonization of fatty acid derivatives or oxidation of secondary alcohols. For example, the oxidation of 8-hexadecanol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) is a standard approach. Yield optimization requires systematic variation of parameters like temperature, solvent polarity, and catalyst loading via Design of Experiments (DoE) . Researchers should document reaction conditions exhaustively (e.g., molar ratios, reflux times) to ensure reproducibility, as emphasized in guidelines for experimental reporting .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy) of this compound?

Methodological Answer:

Discrepancies in thermodynamic data often arise from impurities or methodological variations. Researchers should:

- Compare purity validation methods (e.g., GC-MS vs. NMR integration) across studies .

- Replicate measurements using standardized protocols (e.g., DSC for melting point) under controlled humidity and heating rates.

- Apply meta-analysis frameworks to identify outliers and assess methodological biases, referencing guidelines for data contradiction analysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm carbonyl placement and alkyl chain structure. For example, the ketone carbon (C=O) appears at ~207–215 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorbance at ~1715 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : GC-MS with electron ionization (EI) identifies molecular ion peaks (m/z 240 for C₁₆H₃₂O) and fragmentation patterns. Ensure instrument calibration using certified reference materials .

Advanced: What computational models predict this compound’s behavior in novel solvent systems?

Methodological Answer:

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model solvation dynamics. Researchers should:

- Validate models against experimental solubility data in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents.

- Use density functional theory (DFT) to calculate solvation free energies, ensuring basis-set suitability (e.g., B3LYP/6-31G*) .

- Cross-reference results with COSMO-RS predictions for multi-solvent systems .

Basic: What are best practices for ensuring reproducibility in this compound experiments?

Methodological Answer:

- Documentation : Record exact reagent grades, equipment calibration dates, and environmental conditions (e.g., humidity).

- Validation : Include internal standards (e.g., deuterated analogs) in spectroscopic analyses .

- Replication : Perform triplicate trials and report mean ± SD, adhering to statistical rigor guidelines .

Advanced: How to design experiments to assess this compound’s environmental impact using life cycle assessment (LCA)?

Methodological Answer:

- System Boundaries : Define scope (e.g., synthesis-to-disposal) and inventory inputs (e.g., solvent waste, energy use).

- Data Sources : Combine lab-scale measurements with industrial emission databases (e.g., Ecoinvent).

- Sensitivity Analysis : Identify critical parameters (e.g., catalyst recovery efficiency) using Monte Carlo simulations .

Basic: How should researchers document raw data for this compound studies?

Methodological Answer:

- Structured Formats : Use electronic lab notebooks (ELNs) with metadata tags (e.g., sample ID, date).

- Supplemental Files : Archive raw chromatograms and spectral data in repositories like Zenodo, following FAIR principles .

- Uncertainty Reporting : Include instrument error margins (e.g., ±0.1°C for melting point) .

Advanced: What strategies validate this compound’s purity in complex mixtures (e.g., biological extracts)?

Methodological Answer:

- Chromatographic Separation : Use HPLC with evaporative light scattering detection (ELSD) to isolate this compound from lipids.

- Spike-and-Recovery Tests : Add known quantities to the matrix and quantify recovery rates (target: 95–105%) .

- Cross-Validation : Compare results from LC-MS, NMR, and FTIR to rule out co-elution artifacts .

Basic: What statistical methods analyze variability in this compound experimental data?

Methodological Answer:

- Descriptive Statistics : Calculate mean, median, and standard deviation for replicates.

- Hypothesis Testing : Apply ANOVA to compare yields across synthetic routes (α = 0.05).

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points .

Advanced: How to integrate multi-omics approaches to study this compound’s biochemical interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.